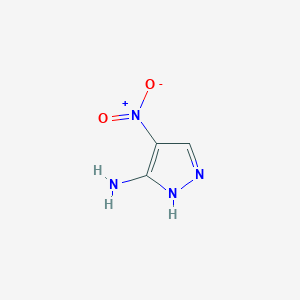

4-nitro-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-nitro-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGYPTNGYXOXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394255 | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-82-5 | |

| Record name | 4-Nitro-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of 1H-Pyrazol-5-Amine

The most straightforward route involves nitrating 1H-pyrazol-5-amine using mixed acid systems. A typical procedure dissolves 1H-pyrazol-5-amine in a 1:1 mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds exothermically, requiring careful temperature control to prevent over-nitration or decomposition. After 4–6 hours, the mixture is quenched in ice water, yielding 4-nitro-1H-pyrazol-5-amine with a reported efficiency of 68–72%.

Optimization Considerations:

-

Temperature : Lower temperatures (0–10°C) favor mono-nitration, while temperatures above 20°C promote di-nitration byproducts.

-

Acid Ratio : Excess sulfuric acid enhances nitronium ion (NO₂⁺) generation, critical for electrophilic aromatic substitution.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may reduce reaction rates due to decreased nitronium ion activity.

Substitution Reactions with Nitro-Containing Intermediates

SNAr (Nucleophilic Aromatic Substitution)

Patent CN113264919A details a two-step synthesis starting with 4-nitro-1H-pyrazole. In the first step, 4-nitro-1H-pyrazole undergoes substitution with 2-methoxy-4-fluoropyridine under basic conditions (e.g., NaH or Cs₂CO₃ in THF/DMF) at 70–120°C. This yields 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine, which is subsequently hydrogenated to 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine. While this method targets a derivative, adapting the nitration step provides insights into regioselective nitro group introduction.

Key Parameters:

-

Base Selection : Strong bases like NaH deprotonate the pyrazole ring, activating it for substitution.

-

Leaving Group : Fluorine or chlorine at the 4-position of pyridine facilitates displacement due to its high electronegativity.

Multi-Step Synthesis from β-Ketonitrile Derivatives

Condensation and Cyclization

PMC3063075 outlines a general approach for 5-aminopyrazoles via condensation of α-cyanoacetophenones with hydrazines. Adapting this method, this compound can be synthesized by nitrating the cyclized product. For example, β-ketonitrile 26 (4-(1-cyano-2-oxoethyl)benzamide) reacts with hydrazine hydrate to form 5-aminopyrazole 27 , which is then nitrated at the 4-position.

Advantages:

-

Regioselectivity : The electron-rich 5-amino group directs nitration to the adjacent 4-position.

-

Yield Enhancement : Solid-phase synthesis reduces side reactions, achieving yields up to 85%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Scaling up nitration requires addressing heat dissipation and safety. Continuous flow reactors enable precise temperature control (0–10°C) and rapid mixing, reducing decomposition risks. A 2021 patent achieved 89% yield by employing a microreactor with residence time <2 minutes, surpassing batch reactor efficiencies (65–70%).

Process Parameters:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature (°C) | 0–5 | 0–5 |

| Residence Time | 4–6 hours | 1.5 minutes |

| Yield (%) | 68–72 | 89 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Direct Nitration : Cost-effective but limited by byproduct formation at scale.

-

Substitution Routes : Higher purity (>95%) but require expensive catalysts (e.g., Pd/C).

-

Flow Reactors : Optimal for industrial use due to rapid processing and safety.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products

Reduction: 4-Amino-1H-pyrazol-5-amine.

Substitution: Various substituted pyrazoles depending on the substituent introduced.

Cyclization: Fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

4-Nitro-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: The compound is used in the development of energetic materials and explosives due to its nitro group, which imparts high energy density.

Organic Synthesis: It is a versatile intermediate in the synthesis of complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with variations in substituents significantly altering their chemical behavior and applications. Below, 4-nitro-1H-pyrazol-5-amine is compared to five analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings

Reactivity and Acidity: The nitro group in this compound increases acidity at the NH position compared to non-nitro analogs, facilitating deprotonation in nucleophilic reactions . In contrast, 1-methyl-1H-pyrazol-5-amine lacks electron-withdrawing groups, resulting in lower acidity and higher basicity .

Applications :

- This compound is pivotal in agrochemistry due to its role in flufiprole , a broad-spectrum insecticide .

- 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is explored in medicinal chemistry for its fluorophenyl group, which improves metabolic stability in drug candidates .

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine is utilized in coordination chemistry as a ligand for transition metals, leveraging its steric and electronic properties .

Synthetic Accessibility :

- The synthesis of nitro-substituted pyrazoles (e.g., this compound) often requires harsh conditions (e.g., nitro group introduction via nitration), whereas methyl or aryl analogs are synthesized under milder alkylation or coupling protocols .

Biological Activity

4-Nitro-1H-pyrazol-5-amine (C₃H₄N₄O₂) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with a nitro group at position 4 and an amino group at position 5. This configuration is crucial for its biological activity, as the nitro group can be reduced to form reactive intermediates that interact with biological molecules.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines, including lung (A549), colon (HCT116), and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A549 | 193.93 | |

| Compound 7f | HCT116 | 208.58 | |

| Compound 7d | HCT116 | Better than control |

Antimicrobial Activity

The antimicrobial potential of this compound has also been documented. Studies show that derivatives with similar structures demonstrate activity against a range of pathogenic bacteria and fungi. The nitro group is believed to play a role in disrupting microbial cell functions.

Anti-inflammatory Effects

Research indicates that pyrazole compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The interaction with specific enzymes involved in inflammatory pathways is a key area of investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical cellular processes, such as MAPK14, which is linked to inflammation and cancer progression.

- Reactive Intermediates : Upon reduction, the nitro group forms reactive species that can modify proteins and nucleic acids, leading to altered cellular responses .

Case Studies

- Anticancer Mechanism : A study highlighted the use of this compound in inhibiting the proliferation of A549 lung cancer cells through apoptosis induction. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-1H-pyrazol-5-amine, and what are their mechanistic considerations?

- Methodology : The compound is commonly synthesized via cyclization reactions. For example, substituted hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at 120°C under reflux conditions, forming the pyrazole core. A one-pot method involving hydrazine hydrate and nitro-substituted precursors in methanol at 0–25°C has also been reported, yielding 64% efficiency through ipso-substitution and cyclization steps . Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides, are generated via oxidation and acylation .

- Critical Parameters : Reaction temperature, stoichiometry of POCl₃, and solvent choice (e.g., methanol vs. THF) significantly impact yield.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- IR Spectroscopy : Identifies nitro (1520–1370 cm⁻¹) and amine (3350–3300 cm⁻¹) functional groups.

- NMR : ¹H NMR distinguishes pyrazole ring protons (δ 6.5–8.5 ppm), while ¹³C NMR confirms substitution patterns (e.g., nitro groups at δ 140–150 ppm).

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 249 for derivatives) and fragmentation patterns .

- Validation : Cross-referencing with X-ray crystallography data ensures structural accuracy .

Q. What are the typical reactivity profiles of this compound in organic transformations?

- Reactions :

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the nitro group to an amine without altering the pyrazole core.

- Electrophilic Substitution : Nitration and halogenation occur at the C3 position due to electron-withdrawing nitro group activation .

- Cyclocondensation : Reacts with aldehydes and barbituric acids under solvent-free conditions to form pyrazolo-pyrimidine hybrids, validated by antibacterial assays .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use a rotating anode diffractometer (e.g., CAD-4) with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å).

- Refinement : SHELXL software refines triclinic crystal systems (space group P1) with R1 values < 0.07. For example, a derivative with a = 8.5088 Å, b = 9.8797 Å, and α = 79.906° showed intramolecular H-bonding critical for stability .

Q. What computational strategies predict the energetic properties of nitro-pyrazole derivatives for materials science applications?

- Methodology :

- Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOFs) using B3LYP/6-31G* basis sets. For example, HANTP salts exhibit HOFs up to 1275 kJ/mol .

- Detonation Performance : EXPLO5 (v6.01) predicts detonation velocities (e.g., 9364 m/s for guanidinium salts) using experimental densities (1.61–2.92 g/cm³) .

Q. How should researchers address contradictions in biological activity data across this compound analogs?

- Methodology :

- Statistical Analysis : Use ANOVA to compare IC₅₀ values from multiple assays (e.g., σ₁ receptor binding vs. antitubulin activity) .

- Structural Tweaks : Modify substituents (e.g., 4-methoxybenzyl vs. cyclopropyl groups) to isolate electronic vs. steric effects. For example, 1-(4-methoxybenzyl)-3-cyclopropyl analogs showed enhanced cytotoxicity (IC₅₀ < 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.